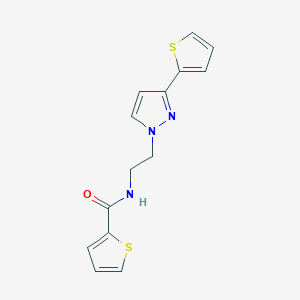

N-(2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene and pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction, indicating that palladium-catalyzed coupling reactions are also a viable method for constructing such compounds .

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray diffraction . The X-ray structure analysis provides detailed information about the geometry of the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene and pyrazole derivatives can undergo various chemical reactions, including coupling reactions and condensation with different reagents to form a diverse array of compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can either donate or withdraw electrons, affecting the overall electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives, such as their thermal stability, solubility, and crystalline structure, can be studied using techniques like thermogravimetric analysis (TG-DTG) and single crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), can predict various chemical activity parameters and help in understanding the electrophilic and nucleophilic regions of the molecule, which are important for its interactions with biological targets . Additionally, the nonlinear optical properties of these compounds can be investigated, which may have implications for their use in material science .

科学研究应用

杂环合成

噻吩衍生物对各种杂环化合物的合成反应性已得到探索。Mohareb 等人 (2004) 的研究涉及苯并[b]噻吩-2-基-腙酸酯的合成,导致形成各种吡唑、异恶唑和吡唑并嘧啶衍生物。这项工作证明了该化合物在合成杂环骨架中的用途,这在药物化学和材料科学中至关重要 (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

抗菌活性

噻吩衍生物的抗菌潜力也已得到探索。例如,Sowmya 等人 (2018) 开发了 N-((1,3-二苯基-5-芳基-1H-吡唑-4-基)磺酰基)噻吩-2-甲酰胺和 N-((5-芳基-3-苯基异恶唑-4-基)磺酰基)噻吩-2-甲酰胺。这些化合物对枯草芽孢杆菌表现出显着的抗菌活性,对黑曲霉表现出抗真菌活性,展示了噻吩基化合物在对抗微生物感染中的治疗潜力 (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

电化学和电致变色特性

在材料科学领域,噻吩单元掺入聚合物已被研究其电化学和电致变色特性。胡等人 (2013) 合成了将噻吩与咔唑和硝基苯基团集成的新型给体-受体型单体,该单体在施加电位下显示出有希望的电化学活性和明显的变色能力。此类材料在智能窗户、显示器和储能装置中的应用中备受关注 (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

抗肿瘤活性

噻吩衍生物的抗肿瘤活性也是一个重要的研究领域。已合成并评估了含有噻吩部分的化合物,例如双吡唑基噻唑,以了解其对肝细胞癌细胞系的有效性。这项研究突出了噻吩衍生物在开发新的化疗剂中的潜力 (Gomha, Edrees, & Altalbawy, 2016).

作用机制

Target of Action

Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been shown to exhibit fungicidal activities .

Mode of Action

It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science .

Result of Action

Similar compounds have been reported to exhibit excellent fungicidal activities .

属性

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-14(13-4-2-10-20-13)15-6-8-17-7-5-11(16-17)12-3-1-9-19-12/h1-5,7,9-10H,6,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWQFXTZDFIDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2538291.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)